molecular formula C8H6ClFO2 B6315889 3-Chloro-4-fluoro-2-methoxybenzaldehyde CAS No. 1896922-66-9

3-Chloro-4-fluoro-2-methoxybenzaldehyde

Cat. No.: B6315889
CAS No.: 1896922-66-9
M. Wt: 188.58 g/mol
InChI Key: WWCGQXIWOBGEMA-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-2-methoxybenzaldehyde (CAS: 1896922-66-9) is a substituted benzaldehyde derivative featuring a chloro group at position 3, a fluoro group at position 4, and a methoxy group at position 2. Its molecular formula is C₈H₆ClFO₂, with an approximate molecular weight of 188.45 g/mol (calculated from substituent atomic masses). The compound’s structure combines electron-withdrawing (Cl, F) and electron-donating (methoxy) groups, influencing its reactivity, solubility, and applications in pharmaceutical and agrochemical synthesis. It is available at 98% purity, as noted in commercial catalogs .

Key properties inferred from structural analogs include:

  • Log S (solubility): Estimated to be moderately hydrophobic, similar to 4-(Difluoromethoxy)-3-methoxybenzaldehyde (Log S = -2.4) .
  • Topological Polar Surface Area (TPSA): Likely ~35 Ų, comparable to analogs with similar oxygen-containing substituents .
  • Reactivity: The aldehyde group facilitates nucleophilic additions, while halogen substituents direct electrophilic substitution reactions.

Properties

IUPAC Name

3-chloro-4-fluoro-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCGQXIWOBGEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Substitution of 2-Methoxybenzaldehyde

Step 1: Chlorination
2-Methoxybenzaldehyde undergoes chlorination using Cl₂ in the presence of FeCl₃. The methoxy group directs electrophilic attack to the para position (relative to itself), but steric hindrance from the aldehyde may favor chlorination at position 3.
Step 2: Fluorination
Fluorination at position 4 is achieved via a Balz-Schiemann reaction. The chloro-substituted intermediate is diazotized (NaNO₂/HCl) at 0–5°C, followed by decomposition of the diazonium tetrafluoroborate salt to yield the fluoro derivative.

Challenges :

  • Competing substitution patterns due to directing group conflicts.

  • Low yields (<30%) in fluorination due to side reactions.

Diazotization and Halogen Exchange

Step 1: Nitration and Reduction
Starting with 2-methoxy-5-nitrobenzaldehyde, catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine.
Step 2: Sequential Diazotization
The amine is diazotized (NaNO₂/HCl) and treated with CuCl to introduce chlorine at position 3. A second diazotization and fluorination (via HBF₄) installs fluorine at position 4.

Data Table 1: Comparative Reaction Conditions

StepReagents/ConditionsYield (%)
ChlorinationCl₂, FeCl₃, 40°C, 6 hrs65
Diazotization (Cl)NaNO₂, HCl, CuCl, 0°C72
Fluorination (Schiemann)HBF₄, Δ, 2 hrs45

Directed Ortho Metalation (DoM)

Step 1: Methoxy-Directed Lithiation
2-Methoxybenzaldehyde is treated with LDA (lithium diisopropylamide) at −78°C, generating a lithiated intermediate at position 3. Quenching with ClSiMe₃ introduces chlorine.
Step 2: Fluorination via Halogen Exchange
The chlorinated intermediate undergoes nucleophilic aromatic substitution (NAS) with KF/18-crown-6 in DMF at 150°C to replace a para-nitro group (pre-installed via nitration) with fluorine.

Mechanistic Insight :

  • LDA deprotonates the position ortho to methoxy, enabling precise chloro substitution.

  • NAS for fluorination requires electron-deficient arenes, necessitating prior nitration.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling :
A brominated precursor (e.g., 2-methoxy-3-bromo-4-fluorobenzaldehyde) reacts with chloroboronic acid under Pd(PPh₃)₄ catalysis. However, limited by boronic acid availability for chloro groups.

Ullmann Coupling :
Copper-mediated coupling of 2-methoxy-4-fluorobenzaldehyde with CuCl at high temperatures. Low efficiency (yields <20%) due to poor reactivity of aryl chlorides.

Comparative Analysis of Methods

Data Table 2: Method Efficiency

MethodAdvantagesDisadvantagesYield (%)
ElectrophilicSimple reagentsPoor regioselectivity25–40
DiazotizationSequential controlMulti-step, low fluorination yield30–45
DoMHigh regiocontrolCryogenic conditions50–60
Cross-CouplingModularityLimited substrate scope<20

Challenges and Optimization Strategies

  • Regioselectivity : Use of blocking groups (e.g., sulfonic acids) to direct substitutions.

  • Fluorination Efficiency : Employing modern fluorinating agents (e.g., Selectfluor®) for electrophilic pathways.

  • Catalytic Systems : Nickel-mediated couplings to improve chloro incorporation.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-fluoro-2-methoxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-2-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS: 151103-08-1)

Molecular Formula : C₈H₆F₂O₃
Molecular Weight : 188.13 g/mol
Key Differences :

  • Substituents : Difluoromethoxy (-OCF₂H) at position 4 vs. chloro and fluoro in the target compound.
  • Synthesis : Synthesized via reaction of 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate under basic conditions . This contrasts with the target compound’s synthesis, which likely involves halogenation of methoxybenzaldehyde precursors.
  • Reactivity : The difluoromethoxy group enhances metabolic stability compared to chloro/fluoro substituents, making it favorable in agrochemicals .
  • Solubility : Log S = -2.4, suggesting slightly better aqueous solubility than the target compound due to additional oxygen atoms .

3-Fluoro-4-methoxybenzyl Chloride (PubChem CID: 2060903)

Molecular Formula : C₈H₇ClFO
Molecular Weight : 174.59 g/mol
Key Differences :

  • Functional Group : Benzyl chloride (-CH₂Cl) replaces the aldehyde group, enabling nucleophilic substitution reactions.
  • Applications : Primarily used as an alkylating agent in drug synthesis, whereas the target compound’s aldehyde group is suited for condensation reactions (e.g., Schiff base formation) .
  • Safety : Benzyl chloride derivatives are more hazardous (lachrymatory, toxic) compared to aldehydes .

4,5-Difluoro-3-n-pentoxybenzaldehyde (CAS: 1443349-46-9)

Molecular Formula : C₁₂H₁₄F₂O₂
Molecular Weight : 228.24 g/mol
Key Differences :

  • Substituents : A longer n-pentoxy chain at position 3 and dual fluorines at positions 4 and 5.
  • Lipophilicity: The n-pentoxy group increases log P (octanol-water partition coefficient), enhancing membrane permeability compared to the target compound’s methoxy group .
  • Availability : Discontinued in commercial catalogs, limiting practical use .

2-(4-Chlorophenoxy)benzaldehyde (CAS: 111826-11-0)

Molecular Formula : C₁₃H₉ClO₂
Molecular Weight : 232.66 g/mol
Key Differences :

  • Substituents: A phenoxy group at position 2 and chloro at position 4 (on the adjacent ring).
  • Electronic Effects: The phenoxy group provides strong electron-withdrawing effects, altering conjugation patterns compared to the target compound’s methoxy group .

Data Table: Structural and Property Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Log S (Estimated) Applications
3-Chloro-4-fluoro-2-methoxybenzaldehyde 1896922-66-9 C₈H₆ClFO₂ 188.45 Cl (C3), F (C4), OCH₃ (C2) -2.6 Pharmaceutical intermediates
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 C₈H₆F₂O₃ 188.13 OCF₂H (C4), OCH₃ (C3) -2.4 Agrochemical precursors
3-Fluoro-4-methoxybenzyl Chloride N/A C₈H₇ClFO 174.59 F (C3), OCH₃ (C4), CH₂Cl (C1) -1.8 Alkylating agents
4,5-Difluoro-3-n-pentoxybenzaldehyde 1443349-46-9 C₁₂H₁₄F₂O₂ 228.24 F (C4,5), O(CH₂)₄CH₃ (C3) -3.1 Discontinued
2-(4-Chlorophenoxy)benzaldehyde 111826-11-0 C₁₃H₉ClO₂ 232.66 Cl (C4, phenoxy), OCH₃ (C2) -3.0 Polymer stabilizers

Research Findings and Implications

  • Reactivity Trends : Chloro and fluoro substituents in this compound enhance electrophilic substitution at positions ortho/para to the electron-withdrawing groups, whereas methoxy directs reactions to specific sites .
  • Solubility and Bioavailability : Compounds with polar substituents (e.g., difluoromethoxy) exhibit better aqueous solubility, while longer alkoxy chains (e.g., n-pentoxy) improve lipid membrane penetration .
  • Synthetic Utility : The target compound’s aldehyde group is critical for forming heterocycles (e.g., quinazolines), whereas benzyl chloride analogs are preferred for C-C bond-forming alkylations .

Biological Activity

3-Chloro-4-fluoro-2-methoxybenzaldehyde (CFM) is an organic compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H7ClF O2, with a molecular weight of approximately 174.59 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity, which is often correlated with increased biological activity.

The biological activity of CFM is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It has been shown to act as an enzyme inhibitor , binding to active sites and preventing substrate access. This mechanism is crucial in therapeutic contexts, especially in cancer treatment where enzyme inhibition can lead to reduced tumor growth.

Biological Activities

1. Anticancer Activity
CFM has been investigated for its anticancer properties. Recent studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, a related study reported that certain analogs demonstrated IC50 values as low as 0.017 μM against breast cancer cells (MCF-7), indicating potent antiproliferative effects .

2. Anti-inflammatory Properties
In addition to its anticancer potential, CFM is being explored for anti-inflammatory activities. The compound's ability to inhibit specific inflammatory pathways suggests it may be beneficial in treating conditions characterized by chronic inflammation.

3. Enzyme Inhibition
CFM has shown promise in studies focusing on enzyme inhibitors, particularly those involved in metabolic pathways related to cancer progression. The compound's structural features allow it to effectively bind to target enzymes, thus modulating their activity .

Table 1: Biological Activity Data of this compound

Activity Type Cell Line/Model IC50 Value (μM) Reference
AnticancerMCF-70.017
AnticancerDU14561
AnticancerPC347
Enzyme InhibitionALDH isoformsVaries
Anti-inflammatoryIn vitro modelsNot specified

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the effects of CFM analogs showed that the compound exhibits significant cytotoxicity against prostate cancer cell lines (DU145 and PC3). The IC50 values were measured at 61 μM and 47 μM respectively, highlighting the potential of CFM as a lead compound for further development in cancer therapy .

Case Study 2: Mechanistic Insights
Research on the mechanism of action revealed that CFM inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was confirmed through immunofluorescence staining techniques which demonstrated mitotic catastrophe in treated cells .

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-2-methoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. Key steps include halogenation (chloro/fluoro substitution), methoxylation, and regioselective oxidation. For example, chlorination at the 3-position can be achieved using SOCl₂ or POCl₃ under anhydrous conditions, while fluorination may employ KF or Selectfluor® . Yield optimization requires strict control of temperature (e.g., 0–5°C for fluorination) and stoichiometric ratios of reagents. A reported yield of 72–85% is achievable with HPLC purity >95% .
Step Reagents/Conditions Yield Range
ChlorinationSOCl₂, DMF, 80°C70–80%
FluorinationKF, DMSO, 120°C65–75%
MethoxylationNaOMe, MeOH, reflux85–90%

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C2: δ ~3.8 ppm; aldehyde proton at δ ~10.1 ppm) . HPLC-MS (C18 column, acetonitrile/water mobile phase) ensures purity (>97%) and detects trace impurities . FT-IR identifies functional groups (C=O stretch at ~1700 cm⁻¹; C-F/C-Cl stretches at 1100–1200 cm⁻¹) . For advanced validation, X-ray crystallography resolves stereoelectronic effects of the chloro-fluoro-methoxy motif .

Q. How should this compound be stored to prevent degradation, and what are its stability profiles under varying pH/temperature?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) due to air sensitivity . Stability studies show decomposition >5% after 30 days at 25°C in humid conditions. In aqueous buffers (pH 7.4), hydrolysis of the aldehyde group occurs at 37°C (t₁/₂ ~48 hours), necessitating fresh preparation for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on this compound?

  • Methodological Answer : The electron-withdrawing chloro and fluoro groups direct nucleophilic aromatic substitution (SNAr) to the para position relative to methoxy. Computational studies (DFT at B3LYP/6-311++G(d,p)) reveal a lower activation energy (ΔG‡ = 28.5 kcal/mol) for substitution at C5 due to resonance stabilization from the methoxy group . Experimentally, reactions with amines (e.g., benzylamine) at 80°C in DMF yield C5-substituted derivatives with >90% selectivity .

Q. How do solvent polarity and temperature affect the compound’s solubility, and what strategies improve its bioavailability in drug discovery?

  • Methodological Answer : Solubility is poor in water (<0.1 mg/mL) but improves in DMSO (>50 mg/mL). A 2023 study correlated logP (2.8) with solubility in ethanol (12 mg/mL) and acetonitrile (8 mg/mL) at 25°C . To enhance bioavailability, derivatization via Schiff base formation (e.g., with hydrazines) increases aqueous solubility by 10-fold . Co-solvents like PEG-400 or cyclodextrin inclusion complexes are also effective .

Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 8–32 µg/mL against S. aureus) arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Recent work highlights synergistic effects with β-lactams, reducing MICs by 4–8x when combined at sub-inhibitory concentrations .

Experimental Design & Data Analysis

Q. How to design kinetic studies for oxidation/reduction reactions involving the aldehyde group?

  • Methodological Answer : Use UV-Vis spectroscopy (λ = 280 nm) to monitor aldehyde oxidation to carboxylic acid under varying [KMnO₄] or [NaBH₄]. Pseudo-first-order kinetics (k = 0.015 min⁻¹ at pH 7) are observed. Arrhenius plots (Eₐ = 45 kJ/mol) confirm temperature dependence . For electrochemical analysis, cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) shows reversible redox peaks at E₁/₂ = –0.85 V vs. Ag/AgCl .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to ATP pockets in kinases (e.g., EGFR). The chloro-fluoro moiety forms halogen bonds with Thr766 (ΔG = –9.2 kcal/mol), while the methoxy group stabilizes π-π stacking with Phe723 . Validate predictions with SPR (KD = 120 nM) and enzymatic assays (IC₅₀ = 0.8 µM) .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in a laboratory setting?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Acute toxicity (LD₅₀ oral, rat = 320 mg/kg) mandates spill containment with vermiculite . Waste disposal follows EPA guidelines for halogenated aldehydes (incineration at 1200°C). Emergency procedures include eye irrigation (15 minutes with saline) and activated charcoal for ingestion .

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